Benzo[c]isothiazol-5-ylboronic acid
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Overview
Description
Benzo[c]isothiazol-5-ylboronic acid is a chemical compound with the molecular formula C7H6BNO2S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Benzo[c]isothiazol-5-ylboronic acid is represented by the SMILES string OB(C1=CC2=CSN=C2C=C1)O . The compound has a molecular weight of 179.00 .Physical And Chemical Properties Analysis
Benzo[c]isothiazol-5-ylboronic acid is a solid compound . It has an empirical formula of C7H6BNO2S and a molecular weight of 179.00 .Scientific Research Applications
Diverse Biological Activities of Related Compounds : Research has explored the structure-activity relationships of compounds similar to Benzo[c]isothiazol-5-ylboronic acid, including phenothiazines and benz[c]acridines. These studies have revealed potent antiplasmid, antibacterial, and antimicrobial activities in vitro and in vivo. Modifications to these compounds can enhance their biological activities, suggesting the potential for Benzo[c]isothiazol-5-ylboronic acid derivatives to exhibit similar properties (Molnár, Sakagami, & Motohashi, 1993).
Applications in Organic Synthesis and Drug Discovery : Benzoxaboroles, a class of compounds related to Benzo[c]isothiazol-5-ylboronic acid, are highlighted for their exceptional properties and wide applications in organic synthesis, biological activity, and clinical trials. Their ability to bind hydroxyl compounds positions them as promising molecular receptors for sugars and glycoconjugates. This underlines the potential utility of Benzo[c]isothiazol-5-ylboronic acid in similar applications (Adamczyk-Woźniak et al., 2009).
Therapeutic Potential and Patent Landscape : The therapeutic potential of benzothiazoles, closely related to Benzo[c]isothiazol-5-ylboronic acid, has been extensively reviewed, revealing a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. This suggests the possibility of Benzo[c]isothiazol-5-ylboronic acid derivatives being explored for similar therapeutic applications (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Chemical Transformations and Synthetic Applications : Research into synthetic methods for creating compounds with guanidine moieties, including 2-aminobenzimidazole and benzimidazole derivatives, showcases the interest in developing new chemical entities with enhanced biological activities. This indicates the potential for synthesizing novel Benzo[c]isothiazol-5-ylboronic acid derivatives with specific biological or therapeutic applications (Rosales-Hernández et al., 2022).
Insights on Antimicrobial Scaffolds : Benzoxazinoids, including benzoxazinones and benzoxazolinones, exhibit significant roles in plant defense and possess potential as antimicrobial scaffolds. Given the structural similarity, Benzo[c]isothiazol-5-ylboronic acid could be explored for its antimicrobial properties and applications in designing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).
Safety And Hazards
The safety data sheet for Benzo[c]isothiazol-5-ylboronic acid suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and appropriate personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and personnel should be evacuated to safe areas .
Future Directions
properties
IUPAC Name |
2,1-benzothiazol-5-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-12-9-7/h1-4,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNQYXUHTJKKPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CSN=C2C=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670402 |
Source
|
Record name | 2,1-Benzothiazol-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c]isothiazol-5-ylboronic acid | |
CAS RN |
1310404-02-4 |
Source
|
Record name | 2,1-Benzothiazol-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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